molecular formula C14H10ClN5O2S3 B2517116 4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-61-5

4-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2517116
CAS No.: 392299-61-5
M. Wt: 411.9
InChI Key: APAKUZJOGYYDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound featuring multiple heterocyclic rings, including thiazole and thiadiazole. This compound is of interest due to its potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of enzymes, receptors, and biochemical pathways, suggesting that our compound of interest may have a similar range of targets.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of biochemical pathways related to these effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.

Result of Action

Given the diverse biological activities of thiazole derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the thiadiazole and benzamide moieties. Key reagents and conditions include:

  • Thiazole derivatives as starting materials.

  • Oxidation and substitution reactions to introduce the necessary functional groups.

  • Use of chlorinating agents to introduce the chlorine atom.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves:

  • Large-scale reactions using reactors designed for precise temperature and pressure control.

  • Purification steps to ensure the final product is free from impurities.

  • Quality control measures to maintain consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of thiazole to its oxidized form.

  • Reduction: Reduction of certain functional groups.

  • Substitution: Replacement of hydrogen atoms with other atoms or groups.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substituting agents like halides or alkylating agents.

Major Products Formed:

  • Oxidized thiazole derivatives.

  • Reduced forms of the compound.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial or antitumor properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new drugs and biologically active agents.

Comparison with Similar Compounds

  • Thiazole derivatives

  • Thiadiazole derivatives

  • Benzamide derivatives

Uniqueness: This compound is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

4-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S3/c15-9-3-1-8(2-4-9)11(22)18-13-19-20-14(25-13)24-7-10(21)17-12-16-5-6-23-12/h1-6H,7H2,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAKUZJOGYYDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.